5-[4-(Benzyloxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-[4-(Benzyloxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a chloro substituent, and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the benzyloxyphenyl intermediate through a nucleophilic substitution reaction.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the pyrazolo[1,5-c][1,3]benzoxazine core.
Introduction of the Chloro and Methylfuran Groups: The chloro and methylfuran groups are introduced through selective halogenation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Methoxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 5-[4-(Ethoxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The uniqueness of 5-[4-(Benzyloxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific structural features, such as the benzyloxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. These differences can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H23ClN2O3 |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
9-chloro-2-(5-methylfuran-2-yl)-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H23ClN2O3/c1-18-7-13-27(33-18)24-16-25-23-15-21(29)10-14-26(23)34-28(31(25)30-24)20-8-11-22(12-9-20)32-17-19-5-3-2-4-6-19/h2-15,25,28H,16-17H2,1H3 |
InChI Key |
VZNCGAWSDMKPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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